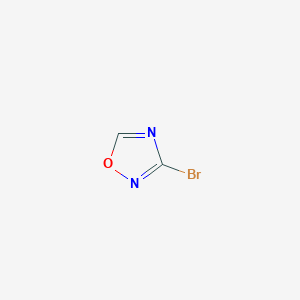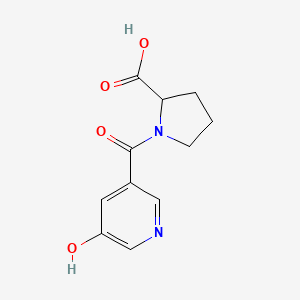![molecular formula C12H12Cl2N2OS2 B13920373 [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD09996890, also known as [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a cyanocarbonimidodithioate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with methyl isothiocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanocarbonimidodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2,4-Dichlorophenoxy)propyl]methyl-thiocyanate
- [3-(2,4-Dichlorophenoxy)propyl]methyl-isothiocyanate
- [3-(2,4-Dichlorophenoxy)propyl]methyl-carbamodithioate
Uniqueness
What sets [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate apart from similar compounds is its unique combination of the dichlorophenoxy group and the cyanocarbonimidodithioate moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it particularly valuable in certain research and industrial applications.
Propriétés
Formule moléculaire |
C12H12Cl2N2OS2 |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
[3-(2,4-dichlorophenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-18-12(16-8-15)19-6-2-5-17-11-4-3-9(13)7-10(11)14/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
SUQZOTWKTPGNNP-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)SCCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


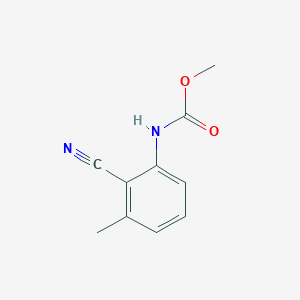
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
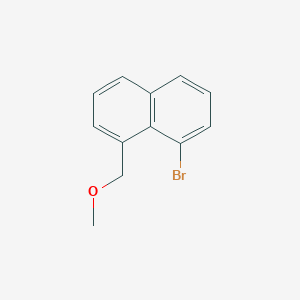


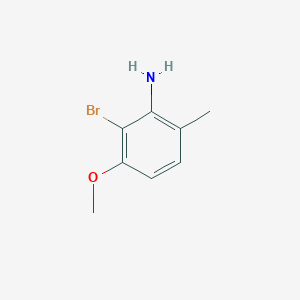
![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)

